4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine

Übersicht

Beschreibung

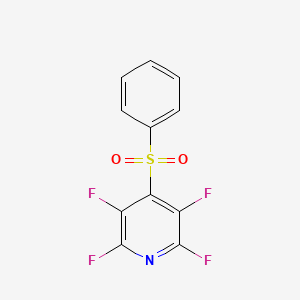

4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine is an organic compound that belongs to the class of sulfonyl fluorides. This compound is characterized by the presence of a benzenesulfonyl group attached to a tetrafluoropyridine ring. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine typically involves the reaction of 2,3,5,6-tetrafluoropyridine with benzenesulfonyl chloride in the presence of a base. The reaction is usually carried out under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonyl chloride group by the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Bases: Common bases used in reactions involving this compound include potassium carbonate and sodium hydroxide.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Typical solvents include acetonitrile and dichloromethane

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Chiral Auxiliary in Synthesis

One of the notable applications of 4-(benzenesulfonyl)-2,3,5,6-tetrafluoropyridine is as a chiral auxiliary in asymmetric synthesis. Its sulfonamide functionality allows for the formation of sulfonimidamides (SIAs) and sulfoximines (SOIs), which have shown potential as intermediates in the synthesis of biologically active compounds. These derivatives can enhance the selectivity and yield in reactions involving complex organic molecules .

Antimicrobial Activity

Research has indicated that tetrafluoropyridine derivatives exhibit significant antimicrobial properties. The introduction of the benzenesulfonyl group enhances these properties by improving the solubility and bioavailability of the resulting compounds. Studies have demonstrated that modifications to the tetrafluoropyridine scaffold can lead to new antimicrobial agents with improved efficacy against resistant strains of bacteria .

Agrochemical Applications

Pesticide Development

Fluorinated compounds are well-known for their enhanced biological activity in agricultural applications. This compound serves as a valuable building block in the synthesis of novel pesticides. The fluorine atoms increase lipophilicity and stability under environmental conditions, making such compounds more effective as agrochemicals. For instance, its derivatives have been explored for use in herbicides and insecticides that target specific pests while minimizing environmental impact .

Material Science

Fluorinated Polymers

In material science, this compound can be used in the synthesis of fluorinated polymers with unique properties such as increased thermal stability and chemical resistance. These materials are suitable for applications in coatings and membranes where durability and performance are critical .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which can react with nucleophiles such as amines, thiols, and hydroxyl groups. The molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenesulfonyl Chloride: Similar in structure but with a chloride group instead of fluoride.

2,3,5,6-Tetrafluoropyridine: Lacks the benzenesulfonyl group but shares the tetrafluoropyridine core.

Sulfonyl Fluorides: A broader class of compounds with similar reactivity.

Uniqueness

4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine is unique due to the combination of the tetrafluoropyridine ring and the benzenesulfonyl group. This combination imparts specific reactivity and stability, making it valuable in various chemical and biological applications .

Biologische Aktivität

4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H6F4N2O2S

- CAS Number : 23449-67-4

The compound features a pyridine ring substituted with four fluorine atoms and a benzenesulfonyl group, which significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and found it to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those for many conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

A case study involving MCF-7 cells showed a dose-dependent decrease in cell viability when treated with varying concentrations of the compound:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It has been shown to inhibit key enzymes involved in cellular processes:

- Dihydrofolate reductase (DHFR) : Inhibition of DHFR disrupts nucleotide synthesis, which is crucial for DNA replication.

- Topoisomerases : The compound may also interfere with topoisomerase activity, leading to DNA strand breaks and subsequent cell death.

Structure-Activity Relationship (SAR)

Studies on related compounds have provided insights into the structure-activity relationship of tetrafluoropyridines. Modifications to the sulfonyl group or the introduction of additional substituents on the pyridine ring can enhance biological activity. For instance, derivatives with electron-withdrawing groups tend to exhibit increased potency against microbial and cancerous cells.

Toxicity Studies

Toxicological evaluations have indicated that while the compound exhibits significant biological activity, it also presents toxicity at higher concentrations. In vivo studies on murine models revealed adverse effects such as hepatotoxicity when administered at doses exceeding therapeutic levels.

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-2,3,5,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F4NO2S/c12-7-9(8(13)11(15)16-10(7)14)19(17,18)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNNNQUIKJUUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NC(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F4NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631387 | |

| Record name | 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23449-67-4 | |

| Record name | 4-(Benzenesulfonyl)-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.